molecular formula C11H22O4S B14079247 3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide CAS No. 10099-04-4

3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide

Cat. No.: B14079247
CAS No.: 10099-04-4
M. Wt: 250.36 g/mol
InChI Key: NWUHNIKIXIOKEE-UHFFFAOYSA-N
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Description

3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide is a chemical compound with the molecular formula C11H22O4S It belongs to the class of thietane derivatives, which are characterized by a four-membered ring containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H2O2) as an oxidizing agent to facilitate the formation of the thietane oxide ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thietane derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Bis(2-methylpropoxy)thietane 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are primarily mediated through its ability to undergo oxidation and reduction reactions, which can modulate the activity of enzymes and other proteins. The specific molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems, contributing to its antidepressant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

CAS No.

10099-04-4

Molecular Formula

C11H22O4S

Molecular Weight

250.36 g/mol

IUPAC Name

3,3-bis(2-methylpropoxy)thietane 1,1-dioxide

InChI

InChI=1S/C11H22O4S/c1-9(2)5-14-11(15-6-10(3)4)7-16(12,13)8-11/h9-10H,5-8H2,1-4H3

InChI Key

NWUHNIKIXIOKEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1(CS(=O)(=O)C1)OCC(C)C

Origin of Product

United States

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